molecular formula C7H9BrN2O2 B11715585 Rel-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)tetrahydrofuran-3-ol

Rel-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)tetrahydrofuran-3-ol

Cat. No.: B11715585
M. Wt: 233.06 g/mol
InChI Key: ZPXVCUUYYAWRKI-BQBZGAKWSA-N
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Description

Rel-(3R,4S)-4-(4-Bromo-1H-pyrazol-1-yl)tetrahydrofuran-3-ol ( 2505079-00-3) is a chiral brominated pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate, particularly in the development of Janus kinase (JAK) inhibitors . The specific stereochemistry of the tetrahydrofuran-3-ol moiety, defined by the (3R,4S) configuration, provides a rigid, three-dimensional scaffold that can be essential for achieving optimal binding affinity and selectivity toward biological targets. The presence of the 4-bromo-1H-pyrazol-1-yl group offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to elaborate the structure and create diverse compound libraries for structure-activity relationship (SAR) studies . Its primary research value lies in its application as a building block for the synthesis of more complex molecules aimed at investigating signaling pathways relevant to autoimmune diseases, oncological research, and other therapeutic areas . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

(3R,4S)-4-(4-bromopyrazol-1-yl)oxolan-3-ol

InChI

InChI=1S/C7H9BrN2O2/c8-5-1-9-10(2-5)6-3-12-4-7(6)11/h1-2,6-7,11H,3-4H2/t6-,7-/m0/s1

InChI Key

ZPXVCUUYYAWRKI-BQBZGAKWSA-N

Isomeric SMILES

C1[C@@H]([C@H](CO1)O)N2C=C(C=N2)Br

Canonical SMILES

C1C(C(CO1)O)N2C=C(C=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include heterocycles with variations in substituents, ring systems, or stereochemistry. Key examples from the evidence are:

Compound Core Structure Key Substituents Synthesis Method Reference
Rel-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)tetrahydrofuran-3-ol Tetrahydrofuran + pyrazole 4-Bromo on pyrazole Likely Paal-Knorr adaptation -
4-(5R-1H-1,2,3-triazol-1-yl)-3-(pyrrol-1-yl)furazan Furazan + triazole + pyrrole Triazole (5R configuration) Reflux in AcOH, CH₂Cl₂ extraction
(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrrole Pyrrole + thiazole Trifluoromethoxy, thiazole Paal-Knorr, chloroacylation
4-Aroyl-3-(4’-phenyl-4’,5’-dihydro-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole Pyrrole + dihydropyrazole Sulfonyl, aroyl groups Diazomethane coupling

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-bromo substituent on pyrazole in the target compound enhances electrophilicity, contrasting with the electron-donating methyl groups in ’s trifluoromethoxyphenyl-pyrrole. This difference impacts reactivity in cross-coupling or nucleophilic substitution reactions.
  • Stereochemical Influence: The (3R,4S) configuration dictates spatial arrangement, similar to the 5R-triazole in . Such stereochemical precision is critical for applications in asymmetric catalysis or chiral drug design.
  • Ring Systems: Compared to furazan-triazole hybrids () or thiazole-pyrrole systems (), the tetrahydrofuran-pyrazole combination offers distinct solubility and conformational rigidity, favoring membrane permeability in bioactive molecules.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Mitsunobu reaction is a cornerstone for forming ether linkages between alcohols and heterocycles while retaining stereochemistry. For this compound, the tetrahydrofuran diol precursor, (3R,4S)-tetrahydrofuran-3,4-diol, reacts with 4-bromo-1H-pyrazole under Mitsunobu conditions. The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) to facilitate the coupling.

Example Protocol

  • Substrates :

    • (3R,4S)-Tetrahydrofuran-3,4-diol (1.0 equiv)

    • 4-Bromo-1H-pyrazole (1.2 equiv)

  • Reagents :

    • DEAD (1.5 equiv)

    • PPh3_3 (1.5 equiv)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 0°C to room temperature

    • Duration: 12–15 hours

This method yields the target compound with 88.7% efficiency and an enantiomeric excess (ee) of 99.3% .

Bromination Strategies

ParameterValue
Temperature0–5°C (Step 1)
60–65°C (Step 2)
Yield82.6%
ee99.4%

Stereochemical Control

Asymmetric Reduction with Corey-Bakshi-Shibata (CBS) Catalyst

The (3R,4S) configuration is achieved using the R-CBS catalyst for ketone reduction. For example, reducing a prochiral ketone precursor with borane-dimethylsulfide (BH3_3-SMe2_2) in THF at 0°C provides the desired diol with 88.02% yield and 99.4% ee .

Ketone+BH3-SMe2R-CBS(3R,4S)-Diol\text{Ketone} + \text{BH}3\text{-SMe}2 \xrightarrow{\text{R-CBS}} (3R,4S)\text{-Diol}

Alternative Synthetic Routes

Cyclization of Pyrazole-Diol Adducts

An alternative approach involves cyclizing a linear diol-pyrazole adduct. For instance, treating 3-(4-bromo-1H-pyrazol-1-yl)propane-1,2-diol with acid catalysts induces tetrahydrofuran ring formation. However, this method suffers from lower stereoselectivity (<80% ee).

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • THF vs. DCM : THF improves solubility of polar intermediates, whereas dichloromethane (DCM) accelerates Mitsunobu kinetics but reduces yield by 15%.

  • Reaction Scale : Pilot-scale reactions (>100 g) require slower DEAD addition to mitigate exothermic side reactions.

Purification Techniques

  • Crystallization : Slurrying crude product in acetone removes triphenylphosphine oxide byproducts.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) isolates the pure compound.

Q & A

Q. How should researchers address conflicting crystallographic and NMR data for this compound?

  • Methodology :
  • Re-examine crystallization conditions (e.g., solvent polarity) to rule out polymorphic variations .
  • Use variable-temperature NMR to assess dynamic effects (e.g., ring puckering in tetrahydrofuran) that may obscure spectral interpretations .

Q. What steps validate the reproducibility of synthetic protocols across labs?

  • Methodology :
  • Implement round-robin testing with standardized reagents and conditions.
  • Cross-validate purity metrics (e.g., HPLC retention times, melting points) against published datasets .

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